molecular formula C13H11ClO2S B3827778 1-(benzylsulfonyl)-4-chlorobenzene CAS No. 7058-22-2

1-(benzylsulfonyl)-4-chlorobenzene

Katalognummer B3827778
CAS-Nummer: 7058-22-2
Molekulargewicht: 266.74 g/mol
InChI-Schlüssel: GEODDUCPHMQUPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzylsulfonyl)-4-chlorobenzene, also known as BSCB, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. BSCB belongs to the family of sulfonamide compounds and has been widely used in various biochemical and physiological studies.

Wirkmechanismus

1-(benzylsulfonyl)-4-chlorobenzene inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and hydrogen ions.
Biochemical and Physiological Effects:
Studies have shown that 1-(benzylsulfonyl)-4-chlorobenzene can effectively inhibit the activity of carbonic anhydrase enzymes in vitro and in vivo. This inhibition has been found to have various biochemical and physiological effects such as reducing intraocular pressure in glaucoma patients, reducing seizure activity in epilepsy patients, and reducing bone resorption in osteoporosis patients.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 1-(benzylsulfonyl)-4-chlorobenzene in lab experiments is its high potency and specificity towards carbonic anhydrase enzymes. This allows for precise inhibition of the enzyme without affecting other physiological processes. However, 1-(benzylsulfonyl)-4-chlorobenzene has some limitations such as its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the use of 1-(benzylsulfonyl)-4-chlorobenzene in scientific research. One potential direction is the development of 1-(benzylsulfonyl)-4-chlorobenzene derivatives with improved solubility and potency. Another direction is the exploration of the therapeutic potential of 1-(benzylsulfonyl)-4-chlorobenzene in the treatment of other diseases such as cancer and diabetes. Additionally, the use of 1-(benzylsulfonyl)-4-chlorobenzene in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.

Wissenschaftliche Forschungsanwendungen

1-(benzylsulfonyl)-4-chlorobenzene has been extensively used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of these enzymes has been found to have therapeutic potential in the treatment of various diseases such as glaucoma, epilepsy, and osteoporosis.

Eigenschaften

IUPAC Name

1-benzylsulfonyl-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEODDUCPHMQUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323832
Record name 1-Chloro-4-(benzylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(benzylsulfonyl)benzene

CAS RN

7058-22-2
Record name NSC404956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-4-(benzylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium 4-chlorobenzenesulfinate (306 mg, 1.54 mmol) and benzyl bromide (0.18 ml, 1.54 mmol) were added to n-butanol (15 ml). The resulting mixture was stirred at 70° C. for 5 hours. After cooling to room temperature, the solvent was concentrated under reduced pressure. To the residue were added ethyl acetate. The resulting mixture was washed successively with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was subjected to chromatography on a silica gel column, whereby from the fraction eluted with hexane:ethyl acetate (=8:1), the title compound (299 mg, 73%) was obtained as a white solid.
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(benzylsulfonyl)-4-chlorobenzene
Reactant of Route 2
Reactant of Route 2
1-(benzylsulfonyl)-4-chlorobenzene
Reactant of Route 3
Reactant of Route 3
1-(benzylsulfonyl)-4-chlorobenzene
Reactant of Route 4
Reactant of Route 4
1-(benzylsulfonyl)-4-chlorobenzene
Reactant of Route 5
Reactant of Route 5
1-(benzylsulfonyl)-4-chlorobenzene
Reactant of Route 6
Reactant of Route 6
1-(benzylsulfonyl)-4-chlorobenzene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.